molecular formula C21H22ClNO3 B1613868 2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-06-0

2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1613868
M. Wt: 371.9 g/mol
InChI Key: FCAYILZGRNBEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the molecular formula C21H22ClNO3 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a spirocyclic structure (a 1,4-dioxa-8-azaspiro[4.5]decane ring) attached to a benzophenone moiety via a methylene bridge . The presence of the chlorine atom on one of the phenyl rings adds to the complexity of the molecule.

Scientific Research Applications

Antitubercular Applications

Research into benzothiazinone derivatives, which share a similar structural motif with the 1,4-dioxa-8-azaspiro[4.5]decane, has shown these compounds to be promising candidates for antitubercular drug development. For example, a study found that clinical isolates of Mycobacterium tuberculosis were uniformly susceptible to a benzothiazinone derivative, indicating its potential as a new antitubercular drug candidate targeting the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (Pasca et al., 2010).

Antiviral Evaluation

Another study explored the synthesis and antiviral evaluation of new spirothiazolidinone derivatives, indicating the structural versatility of the spiro moiety for developing antiviral molecules. Specific derivatives showed significant activity against influenza A/H3N2 virus, highlighting the potential of such structures in antiviral drug development (Apaydın et al., 2020).

Structural Studies

The structural elucidation of benzothiazinone derivatives, such as BTZ043, which contains a similar spirocyclic component, has been reported. These studies contribute to understanding the chemical behavior and potential biological activities of these compounds, which could guide the development of new drugs with improved efficacy (Richter et al., 2022).

HIV Entry Inhibitors

Research into compounds with azaspiro[5.5]undecane structures has identified potent noncompetitive allosteric antagonists of the CCR5 receptor, which have significant antiviral effects for HIV-1. This indicates the potential of structurally similar compounds in the development of new HIV entry inhibitors (Watson et al., 2005).

Environmental Impact Studies

The environmental presence and impact of benzophenone and its derivatives have been studied, particularly their role as UV filters and their potential estrogenic activity. Such studies are crucial for understanding the environmental behavior of these compounds and their potential effects on wildlife and humans (Zhang et al., 2011).

properties

IUPAC Name

(2-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAYILZGRNBEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642869
Record name (2-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898758-06-0
Record name (2-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 3
Reactant of Route 3
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.